EPI-001

Beschreibung

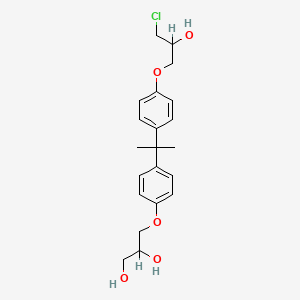

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTYUHNZRYZEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400170 | |

| Record name | EPI 001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227947-06-0 | |

| Record name | 3-[4-[1-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-1-methylethyl]phenoxy]-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227947-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EPI 001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPI-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PRH4DC8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of EPI-001 in Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression. While androgen deprivation therapies and second-generation antiandrogens targeting the AR ligand-binding domain (LBD) have shown clinical efficacy, the emergence of resistance, often driven by AR splice variants (AR-Vs) lacking the LBD, necessitates novel therapeutic strategies. EPI-001, a first-in-class small molecule, represents a paradigm shift in AR-targeted therapy by directly inhibiting the N-terminal domain (NTD) of the AR, a region essential for its transcriptional activity and common to both full-length AR and its splice variants. This technical guide provides a comprehensive overview of the mechanism of action of EPI-001, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

EPI-001 exerts its anti-cancer effects primarily by targeting the intrinsically disordered N-terminal domain (NTD) of the androgen receptor. This mechanism is distinct from conventional antiandrogens that competitively bind to the ligand-binding domain (LBD)[1].

Covalent Binding to the Activation Function-1 (AF-1) Region

EPI-001 is a mixture of four stereoisomers that covalently binds to the Activation Function-1 (AF-1) region within the AR NTD[1]. Specifically, high-resolution nuclear magnetic resonance (NMR) spectroscopy has identified the binding site within a sub-region of AF-1 known as transactivation unit 5 (Tau-5)[2][3][4]. This covalent interaction is irreversible and is crucial for its inhibitory function[2].

Disruption of Protein-Protein Interactions

The transcriptional activity of the AR is dependent on the recruitment of a complex machinery of co-regulators to the NTD. EPI-001's binding to the AF-1 region sterically hinders these critical protein-protein interactions. Key interactions disrupted by EPI-001 include the binding of:

-

CREB-binding protein (CBP) and p300: These histone acetyltransferases are essential for chromatin remodeling and transcriptional activation. EPI-001 has been shown to weaken the interaction between the AR NTD and CBP/p300[5].

-

RAP74 (TFIIF): A general transcription factor involved in the initiation and elongation of transcription[5].

-

N/C Interaction: The intramolecular interaction between the NTD and the C-terminal LBD is crucial for the stabilization and activity of the full-length AR. EPI-001 has been shown to inhibit this interaction[1].

By disrupting these interactions, EPI-001 effectively blocks the assembly of a functional transcriptional complex, leading to the inhibition of AR-mediated gene expression.

Activity Against Androgen Receptor Splice Variants (AR-Vs)

A significant advantage of EPI-001's mechanism of action is its efficacy against constitutively active AR splice variants, such as AR-V7, which lack the LBD and are a major driver of resistance to LBD-targeted therapies like enzalutamide[6][7]. Since AR-Vs retain the NTD, they remain susceptible to inhibition by EPI-001. This makes EPI-001 a promising therapeutic agent for castration-resistant prostate cancer (CRPC) that has developed resistance to conventional antiandrogens.

Secondary Mechanism of Action: Modulation of PPARγ Activity

In addition to its direct action on the AR NTD, EPI-001 has been reported to exhibit a secondary mechanism of action through the modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[8][9][10]. Some studies suggest that EPI-001 can act as a selective PPARγ modulator, which may contribute to its anti-proliferative effects in prostate cancer cells[8][9][10]. However, the primary mechanism of EPI-001's anti-cancer activity is attributed to its direct inhibition of the AR NTD.

Quantitative Data on EPI-001's Efficacy

The following tables summarize key quantitative data from preclinical studies on EPI-001, demonstrating its potency and efficacy in various prostate cancer models.

Table 1: In Vitro Efficacy of EPI-001

| Parameter | Cell Line | Value | Reference |

| IC50 (AR NTD Transactivation) | LNCaP | ~6 µM | [1][11][12][13] |

| IC50 (AR-V7 Activity) | - | 17.1 µM | [7] |

| IC50 (Cell Viability) | LNCaP | 5.3 µM | [7] |

| 22Rv1 | 10.8 µM | [7] | |

| PC3 (AR-negative) | No significant effect | [12] | |

| IC50 (PSA Secretion) | LNCaP | 0.91 µM | [7] |

Table 2: In Vivo Efficacy of EPI-001 in Xenograft Models

| Animal Model | Treatment Dose & Schedule | Outcome | Reference |

| LNCaP Xenografts (CRPC) | 50 mg/kg, i.v., every other day for 2 weeks | Reduced tumor volume from 100.3 ± 1.72 mm³ to 73.03 ± 29.6 mm³ | [12] |

| Orthotopic LNCaP Xenografts | - | 67.2 ± 24.8% decrease in serum PSA | [12] |

| 62% smaller tumor volume compared to control | [12] | ||

| VCaP Xenografts | 200 mg/kg, oral | Reduced tumor growth | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of EPI-001's mechanism of action are provided below.

Luciferase Reporter Assay for AR Transcriptional Activity

Objective: To quantify the inhibitory effect of EPI-001 on AR and AR-V transcriptional activity.

Protocol:

-

Cell Culture and Transfection:

-

Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in 24-well plates.

-

Cells are co-transfected with a luciferase reporter plasmid containing androgen response elements (AREs) (e.g., pGL3-PSA-luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, the medium is replaced with a medium containing the desired concentrations of EPI-001 or vehicle control (e.g., DMSO).

-

For studies on full-length AR, cells are stimulated with an androgen (e.g., 1 nM R1881).

-

Cells are incubated for an additional 24-48 hours.

-

-

Lysis and Luciferase Measurement:

-

Cells are lysed using a passive lysis buffer.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

The inhibitory effect of EPI-001 is determined by comparing the normalized luciferase activity in treated cells to that in vehicle-treated control cells.

-

Western Blot Analysis for AR and AR-V7 Protein Levels

Objective: To assess the effect of EPI-001 on the protein expression of full-length AR and AR-V7.

Protocol:

-

Cell Culture and Treatment:

-

Prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured and treated with various concentrations of EPI-001 for a specified duration (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against AR (N-terminal specific) and AR-V7 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Cell Viability Assay (e.g., MTT or BrdU Assay)

Objective: To determine the effect of EPI-001 on the proliferation and viability of prostate cancer cells.

Protocol (BrdU Assay):

-

Cell Culture and Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of EPI-001 for the desired duration (e.g., 72 hours).

-

-

BrdU Labeling:

-

BrdU labeling solution is added to each well, and the cells are incubated for 2-4 hours to allow for the incorporation of BrdU into newly synthesized DNA.

-

-

Fixation and Denaturation:

-

The labeling medium is removed, and the cells are fixed and the DNA is denatured according to the manufacturer's protocol.

-

-

Immunodetection:

-

A primary antibody against BrdU is added, followed by an HRP-conjugated secondary antibody.

-

-

Substrate Reaction and Measurement:

-

A substrate solution is added to produce a colorimetric reaction.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC50 value is calculated from the dose-response curve.

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of EPI-001 in a preclinical animal model.

Protocol:

-

Cell Implantation:

-

Male immunodeficient mice (e.g., nude or SCID) are subcutaneously or orthotopically injected with human prostate cancer cells (e.g., LNCaP, VCaP).

-

-

Tumor Growth and Treatment:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

EPI-001 is administered via a suitable route (e.g., intravenous, oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

-

-

Monitoring:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and overall health are monitored.

-

Serum PSA levels can be measured from blood samples.

-

-

Endpoint and Analysis:

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting, qRT-PCR).

-

Tumor growth inhibition is calculated and statistically analyzed.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. EPI-001 - Wikipedia [en.wikipedia.org]

- 2. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. DSpace [diposit.ub.edu]

- 5. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]

- 6. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. selleckchem.com [selleckchem.com]

- 12. livingtumorlab.com [livingtumorlab.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Unraveling the Interaction of EPI-001 with the Androgen Receptor N-Terminal Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD) has necessitated the exploration of novel inhibitory mechanisms. EPI-001, a first-in-class small molecule, targets the intrinsically disordered N-terminal domain (NTD) of the AR, a region essential for its transcriptional activity. This technical guide provides an in-depth overview of the interaction between EPI-001 and the AR-NTD, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to overcome AR-driven therapeutic resistance.

Introduction to EPI-001 and the Androgen Receptor N-Terminal Domain

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] Structurally, the AR is composed of several functional domains: a C-terminal ligand-binding domain (LBD), a DNA-binding domain (DBD), a hinge region, and a large, intrinsically disordered N-terminal domain (NTD).[1][2] The NTD, encompassing the first 558 amino acids, is crucial for the receptor's transcriptional activity, containing the potent Activation Function-1 (AF-1) region.[1][3] Notably, the NTD is essential for the function of both full-length AR and constitutively active AR splice variants that lack the LBD, a common mechanism of resistance to conventional antiandrogen therapies.[4][5][6]

EPI-001 is an antagonist of the androgen receptor that uniquely targets the NTD.[4] It was identified through phenotypic screening and has been shown to be effective in both cellular and animal models of castration-resistant prostate cancer (CRPC).[7] Unlike traditional antiandrogens that competitively inhibit androgen binding to the LBD, EPI-001 functions by directly binding to the AF-1 region within the NTD, thereby inhibiting the protein-protein interactions necessary for AR-mediated gene transcription.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for EPI-001 and its interaction with the androgen receptor.

Table 1: In Vitro Potency of EPI-001 and its Analogs

| Compound/Isomer | Assay | Cell Line/System | IC50 Value | Reference(s) |

| EPI-001 | AR NTD Transactivation Inhibition | - | ~6 μM | [4][8] |

| EPI-001 | GRE2-Luciferase Reporter Gene Assay | VCaP cells | 37.4 μM | [9] |

| Enzalutamide (for comparison) | GRE2-Luciferase Reporter Gene Assay | VCaP cells | 0.34 μM | [9] |

| EPI-001 | PSA Secretion Inhibition | LNCaP cells | > 25 μM | [10] |

| VPC-220010 (another NTD inhibitor) | PSA Secretion Inhibition | LNCaP cells | 0.91 μM | [10] |

Table 2: Effective Concentrations of EPI-001 in Cellular Assays

| Concentration | Cell Line(s) | Effect | Reference(s) |

| 50 μM | LNCaP, C4-2 | Inhibition of endogenous AR mRNA and protein expression. | [11] |

| 50 μM | LNCaP | Inhibition of transcriptional activity of both AR TAU1 and TAU5. | [8][11] |

| 5-100 μM | Prostate cancer cell lines | Dose-dependent inhibition of cell growth. | [8] |

| 50 μM | LNCaP | Reduction in nascent AR mRNA synthesis. | [11] |

| 25 μM | LNCaP | Inhibition of androgen-induced DNA synthesis. | [12] |

| 50-200 μM | Prostate cancer cells | Selective PPARγ modulation. | [4] |

Table 3: In Vivo Efficacy of EPI-001

| Dosage and Administration | Animal Model | Outcome | Reference(s) |

| 20 mg/kg; i.v. every 5 days for 25 days | - | Inhibition of tumor growth. | [8] |

| 50 mg/kg; i.v. | Male mice with LNCaP xenografts | Blockade of the androgen-axis and inhibition of androgen-dependent tumor growth. | [8][13] |

| 50 mg/kg; i.v. | - | Reduction of tumors from 100.3±1.72 mm³ to 73.03±29.6 mm³ within 2 weeks. | [8] |

Mechanism of Action of EPI-001

EPI-001 exerts its inhibitory effect through a multi-step interaction with the AR-NTD. High-resolution solution nuclear magnetic resonance (NMR) spectroscopy has revealed that EPI-001 selectively interacts with a partially folded region within the AF-1 domain known as Transactivation Unit 5 (Tau-5).[7] The interaction is initially reversible, followed by the formation of a covalent adduct.[7] This covalent binding is believed to involve a nucleophilic attack by a protein side chain on the C-Cl bond of EPI-001.[7]

By binding to Tau-5, EPI-001 weakens the interaction of the AR-NTD with essential general transcription factors and transcriptional co-activators, such as CREB-binding protein (CBP).[7][14] This disruption of critical protein-protein interactions ultimately blocks the transcriptional activity of both full-length AR and AR splice variants that lack the LBD.[4][5]

Interestingly, EPI-001 has also been shown to possess off-target effects, including the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the ability to act as a general thiol alkylating agent.[11] These secondary mechanisms may contribute to its overall anti-cancer activity, including the observed reduction in AR mRNA and protein expression.[11]

References

- 1. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]

- 2. The androgen receptor amino-terminal domain: structure, function and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. livingtumorlab.com [livingtumorlab.com]

- 4. EPI-001 - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - An androgen receptor N-terminal domain antagonist for treating prostate cancer [jci.org]

- 13. selleckchem.com [selleckchem.com]

- 14. aacrjournals.org [aacrjournals.org]

The Dawn of a New Era in CRPC Treatment: A Technical Guide to the Discovery and Development of EPI-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of castration-resistant prostate cancer (CRPC) represents a significant clinical challenge, necessitating the development of novel therapeutic strategies that circumvent the resistance mechanisms to current androgen receptor (AR) targeted therapies. EPI-001, a first-in-class small molecule inhibitor of the AR N-terminal domain (NTD), has emerged as a promising agent with a unique mechanism of action. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of EPI-001, with a focus on the key experimental data and protocols that have defined its preclinical and clinical journey.

Mechanism of Action: A Novel Approach to AR Inhibition

Unlike conventional anti-androgens that target the ligand-binding domain (LBD) of the AR, EPI-001 covalently binds to the activation function-1 (AF-1) region within the intrinsically disordered NTD.[1] This interaction inhibits the transcriptional activity of the AR by disrupting key protein-protein interactions necessary for the recruitment of the transcriptional machinery.[1][2][3][4] Notably, EPI-001 is effective against both full-length AR and constitutively active AR splice variants that lack the LBD, a common mechanism of resistance to LBD-targeted therapies.[2][5]

The following diagram illustrates the signaling pathway of the androgen receptor and the inhibitory action of EPI-001.

Caption: Androgen Receptor Signaling and EPI-001 Inhibition.

Preclinical Development: From Bench to Bedside

The preclinical evaluation of EPI-001 has been extensive, involving a range of in vitro and in vivo studies to characterize its efficacy and safety profile.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of EPI-001.

Table 1: In Vitro Activity of EPI-001

| Assay | Cell Line | Parameter | Value | Reference |

| AR NTD Transactivation | LNCaP | IC50 | ~6 µM | [1][6][7] |

| Cell Proliferation | LNCaP | IC50 | ~10-20 µM | [6] |

| Cell Proliferation | C4-2 | IC50 | >50 µM | [8] |

| Cell Proliferation | 22Rv1 | IC50 | >50 µM | [8] |

| PSA Secretion | LNCaP | IC50 | >25 µM | [8] |

Table 2: In Vivo Efficacy of EPI-001 in CRPC Xenograft Models

| Model | Treatment | Dosage | Outcome | Reference |

| LNCaP Xenograft (castrated mice) | EPI-001 | 50 mg/kg, i.v. | Tumor regression | [1] |

| LNCaP95 Xenograft (enzalutamide-resistant) | EPI-002 | 100 mg/kg, oral, b.i.d. | Significant tumor growth inhibition | [3][5] |

Key Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate a deeper understanding of the preclinical data.

Cell Lines and Culture Conditions: LNCaP, C4-2, and 22Rv1 prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For androgen-dependent assays, cells are often cultured in phenol red-free RPMI-1640 with charcoal-stripped FBS to deplete endogenous androgens.[9][10][11]

Crystal Violet Cell Proliferation Assay Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of EPI-001 or vehicle control.

-

Incubate for the desired period (e.g., 72 hours).

-

Remove the medium and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 590 nm using a microplate reader.

Principle: This assay measures the transcriptional activity of the AR by using a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).

Protocol:

-

Co-transfect prostate cancer cells (e.g., LNCaP) in 24-well plates with an AR-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

After 24 hours, treat the cells with androgens (e.g., R1881) and/or EPI-001.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative AR transcriptional activity.[1][7][12]

Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice) are used.

Protocol:

-

Subcutaneously inject prostate cancer cells (e.g., LNCaP) mixed with Matrigel into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

For a CRPC model, surgically castrate the mice to ablate androgen production.

-

Once tumors regrow, randomize the mice into treatment and control groups.

-

Administer EPI-001 (e.g., via intravenous or oral routes) or vehicle control according to the desired schedule and dosage.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, gene expression).[1][13][14][15]

The following diagram outlines a typical experimental workflow for evaluating a novel AR inhibitor like EPI-001.

Caption: Drug Discovery and Development Workflow for EPI-001.

Clinical Development of an EPI-001 Derivative: EPI-506 (Ralaniten)

Based on the promising preclinical data of EPI-001, a single stereoisomer, EPI-002 (ralaniten), and its prodrug, EPI-506 (ralaniten acetate), were advanced into clinical development for the treatment of mCRPC.

A Phase I/II clinical trial (NCT02606123) was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of EPI-506 in patients with mCRPC who had progressed on abiraterone or enzalutamide.[2][16] The study was a dose-escalation (Part 1) and dose-expansion (Part 2) trial.[16] While the development of EPI-506 was discontinued due to pharmacokinetic challenges, the clinical data provided valuable proof-of-concept for targeting the AR NTD in CRPC patients.[8]

Conclusion

EPI-001 represents a paradigm shift in the targeting of the androgen receptor for the treatment of castration-resistant prostate cancer. Its unique mechanism of action, binding to the N-terminal domain, offers a promising strategy to overcome resistance to current therapies that target the ligand-binding domain. The extensive preclinical data, supported by detailed experimental protocols, have laid a strong foundation for the clinical development of this new class of AR inhibitors. While the initial clinical candidate faced challenges, the pioneering work on EPI-001 has opened up a new and exciting avenue for drug discovery in the fight against advanced prostate cancer. The continued exploration of NTD inhibitors holds significant promise for improving the outcomes of patients with CRPC.

References

- 1. livingtumorlab.com [livingtumorlab.com]

- 2. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells [mdpi.com]

- 5. EPI-001, A Compound Active against Castration-Resistant Prostate Cancer, Targets Transactivation Unit 5 of the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]

- 14. pure.eur.nl [pure.eur.nl]

- 15. youtube.com [youtube.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

EPI-001: A First-in-Class Androgen Receptor N-Terminal Domain Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EPI-001 is a pioneering, first-in-class, small-molecule inhibitor that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR). This distinct mechanism of action sets it apart from conventional androgen deprivation therapies that target the ligand-binding domain (LBD). By covalently binding to the Activation Function-1 (AF-1) region within the NTD, specifically the transactivation unit 5 (Tau-5), EPI-001 effectively inhibits the transcriptional activity of both full-length AR and its constitutively active splice variants, which are key drivers of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of EPI-001, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting the AR LBD are initially effective, the disease often progresses to CRPC, frequently driven by the emergence of AR splice variants that lack the LBD.[1] These variants are constitutively active and render LBD-targeted therapies ineffective.

EPI-001 emerged from a phenotypic screen as a compound capable of inhibiting the growth of CRPC cells.[2] It is a mixture of four stereoisomers and acts through a novel mechanism by directly targeting the intrinsically disordered NTD of the AR.[2] This domain is crucial for the receptor's transcriptional activity. By inhibiting the NTD, EPI-001 can block the function of both full-length AR and AR splice variants, offering a promising therapeutic strategy for CRPC.[3]

Mechanism of Action

EPI-001's primary mechanism of action involves the inhibition of the AR NTD's transcriptional activity.[2] This is achieved through a two-step process: an initial reversible interaction followed by an irreversible covalent binding to the Tau-5 region within the AF-1 domain.[4] This covalent modification disrupts the interaction of the AR with essential coactivators, such as CREB-binding protein (CBP), and general transcription factors, thereby preventing the initiation of transcription of AR target genes.[2][5]

Notably, unlike conventional antiandrogens, EPI-001 does not prevent the nuclear translocation of the AR.[4] Its action is focused on disrupting the protein-protein interactions necessary for the formation of a functional transcription complex.[2]

Signaling Pathway Inhibition by EPI-001

Figure 1: Simplified signaling pathway of Androgen Receptor (AR) and the inhibitory action of EPI-001.

Quantitative Data

The following tables summarize the key quantitative data for EPI-001 and its derivatives from various preclinical and clinical studies.

Table 1: In Vitro Activity of EPI-001 and its Stereoisomers

| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |

| EPI-001 | AR NTD Transactivation | Luciferase Reporter | LNCaP | ~6 | [6] |

| EPI-001 | AR NTD Transactivation | Luciferase Reporter | LNCaP | 12.63 ± 4.33 | [4] |

| EPI-002 (ralaniten) | AR NTD Transactivation | Luciferase Reporter | LNCaP | 7.40 ± 1.46 | [4] |

| EPI-001 | Cell Proliferation | Not Specified | LNCaP | Not Specified | [2] |

| EPI-001 | Cell Proliferation | Not Specified | MDA PCa2B | Not Specified | [2] |

| EPI-001 | Cell Proliferation | Not Specified | 22RV1 | Not Specified | [2] |

| VPC-220010 | PSA Production | ELISA | LNCaP | 0.91 | [5] |

| EPI-001 | PSA Production | ELISA | LNCaP | > 25 | [5] |

Table 2: Preclinical In Vivo Efficacy of EPI-001

| Animal Model | Cancer Type | Treatment | Dosing Regimen | Outcome | Reference |

| Male mice with LNCaP xenografts | Castration-Resistant Prostate Cancer | EPI-001 | 50 mg/kg, i.v. | Reduced tumor growth and increased apoptosis | [6] |

| Male mice with LNCaP xenografts | Castration-Recurrent Prostate Cancer | EPI-001 | Not Specified | Cytoreduction of tumors | [2] |

| Castrated male mice with PC3 xenografts | Androgen-Independent Prostate Cancer | EPI-001 | 50 mg/kg, i.v. every other day | No reduction in tumor size | [2] |

Table 3: Phase I/II Clinical Trial of Ralaniten Acetate (EPI-506)

| Parameter | Details | Reference |

| Drug | Ralaniten acetate (EPI-506), a prodrug of ralaniten (EPI-002) | [7] |

| Phase | I/II | [7] |

| Patient Population | Men with metastatic castration-resistant prostate cancer (mCRPC) progressing after enzalutamide and/or abiraterone | [8] |

| Dose Escalation | 80, 160, 320, 640, 1280, 2400 mg | [8] |

| Safety and Tolerability | Favorable safety profile, most common adverse events were diarrhea, nausea, and fatigue | [8][9] |

| Efficacy | PSA declines (4-29%) observed in some patients, predominantly at higher doses (≥1280 mg) | [7] |

| Status | Discontinued in favor of next-generation AR NTD inhibitors with improved potency and tolerability | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize EPI-001.

Cell Viability Assay (BrdU Incorporation)

This assay measures the proliferation of cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

Protocol:

-

Cell Plating: Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of EPI-001 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.[1]

-

Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution (e.g., methanol/acetic acid) for 30 minutes at room temperature. This step also denatures the DNA to expose the incorporated BrdU.[1]

-

Antibody Incubation: Wash the cells and incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

-

Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30-60 minutes. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate, and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.[1]

Experimental Workflow: BrdU Cell Proliferation Assay

Figure 2: Workflow for a BrdU cell proliferation assay to evaluate the effect of EPI-001.

Immunoprecipitation for AR-Coactivator Interaction

This protocol is used to determine if EPI-001 disrupts the interaction between the AR and its coactivators, such as CBP.

Protocol:

-

Cell Lysis: Culture LNCaP cells and treat with EPI-001 or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add an antibody specific to the AR N-terminal domain to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads using a sample loading buffer and heat. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the AR and the coactivator of interest (e.g., CBP) to detect their presence in the immunoprecipitated complex. A reduction in the coactivator signal in the EPI-001 treated sample indicates disruption of the interaction.[3]

Click Chemistry for Covalent Binding Analysis

Click chemistry is a powerful tool to demonstrate the covalent binding of a small molecule to its protein target. This involves using a modified version of EPI-001 containing a bio-orthogonal handle (e.g., an alkyne group) for subsequent detection.

Protocol:

-

Probe Synthesis: Synthesize an alkyne-modified analog of EPI-001 (e.g., EPI-054).[10]

-

Cell Treatment: Treat LNCaP cells with the alkyne-tagged EPI-001 probe for a specified time.

-

Cell Lysis: Lyse the cells and harvest the total protein.

-

Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a reporter molecule containing an azide group (e.g., biotin-azide or a fluorescent azide) to the cell lysate. This will covalently link the reporter to the alkyne-tagged EPI-001 that is bound to its protein targets.[10]

-

Analysis: The proteins that are covalently bound to the EPI-001 probe can then be visualized by western blotting using an antibody against the reporter tag (e.g., anti-biotin) or by in-gel fluorescence imaging if a fluorescent azide was used. To confirm the target, the blot can also be probed with an anti-AR antibody.[4]

Logical Relationships in EPI-001 Development

The development of EPI-001 and its successors followed a logical progression from initial discovery to clinical evaluation.

Logical Flow of EPI-001's Development

Figure 3: Logical progression of the research and development of EPI-001 and its derivatives.

Conclusion

EPI-001 represents a significant advancement in the field of androgen receptor-targeted therapies. Its unique mechanism of targeting the AR NTD provides a strategy to overcome resistance mediated by AR splice variants, a major challenge in the treatment of CRPC. The preclinical data for EPI-001 and the clinical evaluation of its successor, ralaniten acetate, have provided invaluable proof-of-concept for this therapeutic approach. While EPI-506 itself did not proceed to later-stage clinical trials, the knowledge gained has paved the way for the development of more potent and better-tolerated next-generation AR NTD inhibitors. The continued exploration of this novel class of drugs holds great promise for the future management of advanced prostate cancer.

References

- 1. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. livingtumorlab.com [livingtumorlab.com]

- 3. essapharma.com [essapharma.com]

- 4. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Ralaniten acetate - Wikipedia [en.wikipedia.org]

- 8. urotoday.com [urotoday.com]

- 9. ESSA Pharma Presents Early Results from Clinical Trial Testing EPI-506 in End-stage Prostate Cancer | ZERO Prostate Cancer [zerocancer.org]

- 10. apps.dtic.mil [apps.dtic.mil]

The chemical structure and properties of EPI-001

An In-depth Technical Guide on the Chemical Structure and Properties of EPI-001

Introduction

EPI-001 is a pioneering small-molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR), a critical driver in the progression of prostate cancer.[1][2] Unlike traditional antiandrogens that target the ligand-binding domain (LBD) of the AR, EPI-001 presents a unique mechanism of action, making it a significant compound in the research and development of therapeutics for castration-resistant prostate cancer (CRPC).[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of EPI-001, intended for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Properties

EPI-001 is a derivative of bisphenol A diglycidyl ether and exists as a mixture of four stereoisomers due to its two stereogenic centers.[1][3][4] Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure

Caption: Chemical structure of EPI-001.

Data Summary

The following table outlines the principal chemical and physical properties of EPI-001.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(4-[2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-2-propanyl]phenoxy)-1,2-propanediol | [1][5] |

| CAS Number | 227947-06-0 | [1][5][6] |

| Molecular Formula | C₂₁H₂₇ClO₅ | [1][6] |

| Molecular Weight | 394.89 g·mol⁻¹ | [1][5] |

| SMILES String | ClCC(O)COc1ccc(cc1)C(c2ccc(OCC(O)CO)cc2)(C)C | [1][6] |

| InChI Key | HDTYUHNZRYZEEB-UHFFFAOYSA-N | [1][5] |

| Solubility | DMSO: 20-79 mg/mL Ethanol: 20-79 mg/mL | [6][7][8] |

| Appearance | Crystalline solid | [6] |

Pharmacological Properties

EPI-001's primary pharmacological activity is the inhibition of androgen receptor signaling through a novel mechanism. It also exhibits secondary activities, including the modulation of PPARγ.

Data Summary

| Property | Description | Reference(s) |

| Mechanism of Action | Antagonist of the androgen receptor (AR) by covalently binding to the N-terminal domain (NTD), specifically within the Activation Function-1 (AF-1) region. This binding disrupts essential protein-protein interactions required for AR transcriptional activity. Also acts as a selective PPARγ modulator. | [1][3][4][9][10] |

| Primary Biological Target | Androgen Receptor N-Terminal Domain (AR-NTD), specifically Transactivation Unit 5 (Tau-5). | [3][5][11][12] |

| Secondary Biological Target | Peroxisome proliferator-activated receptor-gamma (PPARγ). | [1][4][7][13] |

| IC₅₀ Values | - AR NTD Transactivation: ~6 μM - PSA-Luciferase Reporter Assay: 12.63 ± 4.33 μM - VCaP Cell-based GRE2-Luciferase Assay: 37.4 μM | [1][7][9][14] |

| Key Biological Effects | - Inhibits AR-dependent and independent prostate cancer cell proliferation. - Blocks interaction of AR with co-activators (e.g., CBP, RAP74). - Reduces AR expression at the mRNA and protein level. - Inhibits constitutively active AR splice variants that lack the LBD. - Induces cytoreduction of CRPC xenografts. | [1][2][4] |

Detailed Mechanism of Action

The androgen receptor is a multi-domain protein crucial for prostate cell function. In prostate cancer, particularly CRPC, the AR signaling pathway remains active despite low androgen levels, often due to AR gene amplification or the expression of constitutively active splice variants lacking the LBD.[3]

EPI-001 targets the intrinsically disordered N-terminal domain (NTD) of the AR, which is essential for the receptor's transcriptional activity.[2][3] Specifically, it interacts with a region known as Activation Function-1 (AF-1), which harbors a key sub-region, Transactivation Unit 5 (Tau-5).[3][11] The interaction involves an initial reversible binding followed by the formation of a covalent adduct.[3][9][10] This covalent modification of the AR NTD sterically hinders the recruitment of essential co-activators and the general transcription machinery, thereby inhibiting the transcription of AR target genes like PSA.[1][2] This mechanism allows EPI-001 to inhibit not only the full-length AR but also the LBD-lacking splice variants that confer resistance to traditional antiandrogens.[1]

Additionally, EPI-001 has been shown to be a selective modulator of PPARγ.[1][4] Activation of PPARγ by EPI-001 can independently lead to the inhibition of AR expression and activity, contributing to its anti-cancer effects in prostate cancer cells.[1][4]

Caption: EPI-001 inhibits AR signaling by targeting the N-Terminal Domain.

Experimental Protocols

Chemical Synthesis of EPI-001

The synthesis of EPI-001, a racemic mixture of four stereoisomers, can be achieved from commercially available starting materials. A representative synthetic route is outlined below.[3][15][16]

Caption: Generalized workflow for the chemical synthesis of EPI-001.

Detailed Methodology:

-

Mono-alkylation: Bisphenol A is treated with racemic glycidol, often under conditions such as the Mitsunobu reaction, to yield a mono-alkylated intermediate.[15]

-

Second Alkylation: The free phenol of the mono-alkylated intermediate is reacted with another equivalent of racemic glycidol to form a diol.[3]

-

Epoxidation: The resulting diol is transformed into the corresponding diepoxide.[3]

-

Epoxide Opening: The terminal epoxide ring is opened using a reagent like cerium(III) chloride (CeCl₃) in a suitable solvent (e.g., acetonitrile) under reflux to install the chlorohydrin moiety, yielding the final product, EPI-001.[15] Purification is typically performed using chromatographic techniques.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is commonly used to quantify the inhibitory effect of compounds like EPI-001 on AR-mediated gene transcription.[4][9]

Caption: Workflow for assessing AR transcriptional activity via luciferase assay.

Detailed Methodology:

-

Cell Culture: Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

-

Transfection: Cells are transiently co-transfected with two plasmids: one that expresses the androgen receptor and another containing a luciferase reporter gene downstream of an androgen-responsive promoter (e.g., the PSA promoter).[9]

-

Treatment: After transfection, cells are treated with the test compound (EPI-001 at various concentrations) or a vehicle control for a short period (e.g., 1 hour) before stimulation with an androgen (e.g., R1881).[9]

-

Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).[9]

-

Cell Lysis and Measurement: Cells are lysed, and the luciferase substrate is added to the lysate. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.

-

Data Analysis: The luminescence signal from EPI-001-treated cells is compared to the control to determine the percent inhibition of AR transcriptional activity. An IC₅₀ value can be calculated from a dose-response curve.[9]

Conclusion

EPI-001 is a fundamentally important molecule in the study of androgen receptor signaling and the development of novel prostate cancer therapies. Its unique mechanism of targeting the AR N-terminal domain provides a strategy to overcome resistance to conventional antiandrogens. The data and protocols summarized in this guide offer a technical foundation for researchers working with EPI-001 and similar next-generation AR inhibitors.

References

- 1. EPI-001 - Wikipedia [en.wikipedia.org]

- 2. livingtumorlab.com [livingtumorlab.com]

- 3. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. scispace.com [scispace.com]

- 10. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

The Core of Resistance: A Technical Guide to EPI-001's Impact on Androgen Receptor Splice Variants

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of androgen receptor (AR) splice variants, particularly AR-V7, represents a critical mechanism of resistance to androgen deprivation therapy (ADT) and second-generation anti-androgens in castration-resistant prostate cancer (CRPC). These constitutively active variants lack the ligand-binding domain (LBD), rendering them insensitive to conventional AR-targeted therapies. EPI-001, a first-in-class small molecule inhibitor, directly targets the N-terminal domain (NTD) of the AR, a region essential for the transcriptional activity of both full-length AR (AR-FL) and its splice variants. This technical guide provides an in-depth analysis of EPI-001's mechanism of action, its quantifiable effects on AR splice variants, and detailed protocols for the key experiments utilized in its evaluation.

Introduction: The Challenge of Androgen Receptor Splice Variants

Prostate cancer is driven by androgen receptor signaling. Therapies for advanced prostate cancer, therefore, focus on inhibiting this pathway by blocking androgen production or the AR itself. However, resistance inevitably develops, often through the expression of AR splice variants (AR-Vs) that are constitutively active. Among these, AR-V7 is the most clinically relevant, and its presence is associated with poor prognosis and resistance to therapies like enzalutamide and abiraterone[1]. AR-Vs lack the C-terminal LBD, the target of current anti-androgen drugs, but retain the N-terminal and DNA-binding domains, allowing them to remain transcriptionally active[2][3]. This necessitates the development of novel therapeutic strategies that can inhibit these resistant forms of the AR.

EPI-001: A Novel Mechanism of Action

EPI-001 and its derivatives are a novel class of drugs that function as antagonists of the AR NTD[4]. Unlike conventional anti-androgens that target the LBD, EPI-001 covalently binds to the activation function-1 (AF-1) region within the NTD, specifically within a region known as transactivation unit 5 (Tau-5)[5][6]. This binding event disrupts the protein-protein interactions necessary for AR-mediated gene transcription[4][7]. A key advantage of this mechanism is its ability to inhibit not only the full-length AR but also AR splice variants that lack the LBD, such as AR-V7[8][9]. Additionally, EPI-001 has been shown to modulate peroxisome proliferator-activated receptor-gamma (PPARγ), which contributes to its inhibitory effects on AR expression and activity[10][11].

Quantitative Effects of EPI-001

The efficacy of EPI-001 in inhibiting AR and AR-V7 activity has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of EPI-001 and its Analogs

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| EPI-001 | AR NTD Transactivation | LNCaP | ~6 µM | [12] |

| EPI-001 | AR NTD Transactivation | LNCaP | 12.63 ± 4.33 μM | [13] |

| EPI-002 | AR NTD Transactivation | LNCaP | 7.40 ± 1.46 μM | [13] |

| EPI-001 | ARV7 Transcriptional Activity | - | 17.1 µM | [14] |

| VPC-220010 (analog) | ARV7 Transcriptional Activity | - | 2.7 µM | [14] |

| EPI-001 | PSA Production | LNCaP | > 25 µM | [5] |

| VPC-220010 (analog) | PSA Production | LNCaP | 0.91 µM | [5] |

| Niphatenone B (analog) | Full-length AR Transcriptional Activity | - | 6 µM | [15] |

Table 2: Effect of EPI-001 on Prostate Cancer Cell Viability

| Compound | Cell Line | IC50 Value | Reference |

| EPI-001 | LNCaP | > 25 µM | [5] |

| VPC-220010 (analog) | LNCaP | 5.3 µM | [5] |

| EPI-001 | 22Rv1 (AR-V7 positive) | > 50 µM | [5] |

| VPC-220010 (analog) | 22Rv1 (AR-V7 positive) | 10.8 µM | [5] |

Table 3: In Vivo Efficacy of EPI-001 in Xenograft Models

| Model | Treatment | Effect | Reference |

| LNCaP xenografts (CRPC) | EPI-001 (20 mg/kg i.v.) | Tumor reduction from 100.3 mm³ to 73.03 mm³ in 2 weeks | [12][16] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AR signaling and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Androgen Receptor Signaling and EPI-001's Point of Intervention

Caption: AR Signaling Pathway and EPI-001 Inhibition.

Experimental Workflow for Assessing EPI-001's Effect on AR-V7

Caption: Workflow for Evaluating EPI-001's Impact.

Detailed Experimental Protocols

Western Blot for AR-V7 Protein Expression

Objective: To determine the effect of EPI-001 on the protein levels of AR-V7.

Methodology:

-

Cell Culture and Treatment: Plate prostate cancer cells (e.g., 22Rv1, LNCaP95) and treat with desired concentrations of EPI-001 or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR-V7 (e.g., RevMAb Biosciences, clone RM7) overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[17][18].

Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Expression

Objective: To quantify the effect of EPI-001 on the mRNA expression of AR-V7.

Methodology:

-

Cell Culture and Treatment: Treat prostate cancer cells with EPI-001 as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform quantitative PCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH, RPL13A) for normalization.

-

Data Analysis: Calculate the relative expression of AR-V7 mRNA using the ΔΔCt method[2][7][19][20].

Luciferase Reporter Assay for AR-V7 Transcriptional Activity

Objective: To measure the functional consequence of EPI-001 on the transcriptional activity of AR-V7.

Methodology:

-

Cell Culture and Transfection: Co-transfect prostate cancer cells (e.g., LNCaP95) or AR-negative cells (e.g., PC3) with an AR-V7 expression vector and a reporter plasmid containing a luciferase gene downstream of an androgen-responsive element (ARE), such as the PSA promoter. A control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.

-

Treatment: After transfection, treat the cells with EPI-001 or vehicle control.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in EPI-001-treated cells to that in control-treated cells[1][4][9][14][21][22].

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if EPI-001 affects the binding of AR-V7 to the regulatory regions of its target genes.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for AR-V7 to immunoprecipitate the AR-V7-DNA complexes. Use a non-specific IgG as a negative control.

-

Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding and then elute the complexes from the antibody.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

Analysis: Analyze the purified DNA by qPCR using primers for the AREs of known AR-V7 target genes (e.g., UBE2C) to quantify the amount of AR-V7 binding[23][24][25][26][27].

Co-Immunoprecipitation (Co-IP)

Objective: To investigate whether EPI-001 disrupts the interaction of AR-V7 with its binding partners (e.g., other transcription factors, co-activators).

Methodology:

-

Cell Lysis: Lyse cells treated with EPI-001 or vehicle control using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against AR-V7 or a potential interacting protein.

-

Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting proteins to determine if they were co-immunoprecipitated with AR-V7[6][28][29][30][31].

Conclusion and Future Directions

EPI-001 represents a paradigm shift in the treatment of CRPC by targeting the NTD of the AR, a previously undrugged domain. Its ability to inhibit both full-length AR and constitutively active splice variants like AR-V7 offers a promising strategy to overcome resistance to current hormonal therapies. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field. Future research should focus on the development of more potent and specific second-generation NTD inhibitors, the identification of biomarkers to predict response to these agents, and the exploration of combination therapies to further enhance their anti-tumor activity. The continued investigation into the intricate mechanisms of AR-V regulation and inhibition will be paramount in the ongoing battle against advanced prostate cancer.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 7. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]

- 8. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. livingtumorlab.com [livingtumorlab.com]

- 13. scispace.com [scispace.com]

- 14. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cancer-research-network.com [cancer-research-network.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. aacrjournals.org [aacrjournals.org]

- 19. qiagen.com [qiagen.com]

- 20. mcgill.ca [mcgill.ca]

- 21. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 22. assaygenie.com [assaygenie.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. 転写活性のアンドロゲン調節のChIPの分析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. assets.fishersci.com [assets.fishersci.com]

- 28. researchgate.net [researchgate.net]

- 29. bitesizebio.com [bitesizebio.com]

- 30. assaygenie.com [assaygenie.com]

- 31. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In Vitro Anti-Cancer Activity of EPI-001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-cancer activity of EPI-001, a novel therapeutic agent targeting the androgen receptor (AR). EPI-001 represents a significant advancement in the development of treatments for prostate cancer, particularly castration-resistant prostate cancer (CRPC), due to its unique mechanism of action. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

EPI-001 is an antagonist of the androgen receptor that uniquely acts by covalently binding to the N-terminal domain (NTD) of the AR.[1] This is a distinct mechanism compared to conventional antiandrogens that target the C-terminal ligand-binding domain (LBD).[1] By binding to the activation function-1 (AF-1) region within the NTD, EPI-001 inhibits the transcriptional activity of the AR.[1][2] This inhibition is achieved by blocking crucial protein-protein interactions necessary for AR function, including interactions with CREB-binding protein (CBP), RAP74, and the N/C-terminal interaction required for AR dimerization.[1]

Furthermore, EPI-001 has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[3][4][5] Through its action on PPARγ, EPI-001 can inhibit the expression of the androgen receptor itself, adding another layer to its anti-cancer effects.[1][3][4][5] This dual mechanism of action makes EPI-001 effective against both androgen-dependent and androgen-independent prostate cancer cell proliferation.[3] It has been shown to inhibit the growth of AR-positive and even some AR-negative prostate cancer cell lines.[4][5][6][7]

The following diagram illustrates the signaling pathway of the androgen receptor and the inhibitory action of EPI-001.

Caption: Androgen Receptor Signaling Pathway and Inhibition by EPI-001.

Quantitative Data on Anti-Cancer Activity

The in vitro efficacy of EPI-001 has been quantified in various prostate cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for AR transactivation and cell growth inhibition.

| Cell Line | Assay Type | IC50 (µM) | Notes | Reference(s) |

| LNCaP | AR NTD Transactivation | ~6 | - | [1][3] |

| LNCaP | PSA-luciferase Reporter | 12.63 ± 4.33 | - | [8] |

| LNCaP | Cell Proliferation | Not specified, but effective at 25 µM | Inhibition of androgen-induced DNA synthesis. | [8] |

| C4-2 | Not Specified | Not Specified | EPI-001 reduces AR mRNA expression. | [4] |

| 22Rv1 | PSA-luciferase Reporter | Not Specified | EPI-001 blocked PSA-luciferase activity. | [2] |

| VCaP | Not Specified | Not Specified | Effective concentration in vitro was 25 µM (10 µg/ml). | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the in vitro anti-cancer activity of EPI-001.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay is used to quantify the ability of EPI-001 to inhibit androgen receptor-mediated gene transcription.

1. Cell Culture and Transfection:

-

Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media supplemented with fetal bovine serum.

-

Cells are seeded in multi-well plates and allowed to attach overnight.

-

Cells are then transiently transfected with a luciferase reporter plasmid containing an androgen-responsive promoter, such as the prostate-specific antigen (PSA) promoter (e.g., PSA(6.1kb)-luciferase). A co-transfection with a Renilla luciferase plasmid can be used for normalization.

2. Compound Treatment:

-

Following transfection, cells are treated with varying concentrations of EPI-001 or vehicle control (e.g., DMSO) for a specified pre-incubation period (e.g., 1 hour).[3]

-

Subsequently, cells are stimulated with an androgen, such as R1881 (e.g., 0.1 nM or 1 nM), to activate the AR.[3][8]

3. Luciferase Activity Measurement:

-

After an incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).

-

Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.

-

The percentage of inhibition is calculated relative to the androgen-stimulated vehicle control.

Cell Proliferation and Viability Assays

These assays determine the effect of EPI-001 on the growth and survival of cancer cells.

1. Cell Seeding:

-

Prostate cancer cells are seeded in multi-well plates at a specific density and allowed to adhere.

2. Treatment:

-

Cells are treated with a range of concentrations of EPI-001 or vehicle control. For androgen-dependent proliferation studies, cells are also treated with an androgen like R1881.[3]

3. Incubation:

-

Cells are incubated for a period of 48 to 96 hours.[3]

4. Viability/Proliferation Measurement:

-

Thymidine Incorporation Assay: To measure DNA synthesis, cells can be pulsed with [³H]-thymidine for a few hours before harvesting. The amount of incorporated radioactivity is then measured.

-

MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells. A reagent is added to the cells, and after a short incubation, the absorbance is read on a microplate reader.

-

Cell Counting: Cells can be directly counted using a hemocytometer or an automated cell counter after trypsinization.

Western Blot Analysis for Protein Expression

This technique is used to assess the levels of specific proteins, such as the androgen receptor, in response to EPI-001 treatment.

1. Cell Lysis:

-

Prostate cancer cells are treated with EPI-001 or vehicle for a specified time.

-

Cells are then washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

-

The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

3. Gel Electrophoresis and Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-AR antibody).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The intensity of the bands can be quantified using densitometry software, with a loading control protein (e.g., β-actin or GAPDH) used for normalization.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for in vitro testing of EPI-001's anti-cancer activity.

Caption: General Experimental Workflow for In Vitro Evaluation of EPI-001.

References

- 1. EPI-001 - Wikipedia [en.wikipedia.org]

- 2. livingtumorlab.com [livingtumorlab.com]

- 3. selleckchem.com [selleckchem.com]

- 4. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. oncotarget.com [oncotarget.com]

- 7. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of EPI-001: A Novel Androgen Receptor N-Terminal Domain Inhibitor

An In-depth Technical Guide on Efficacy and Toxicity

This technical guide provides a comprehensive overview of the preclinical data for EPI-001, a first-in-class inhibitor of the Androgen Receptor (AR) N-terminal domain (NTD). EPI-001 represents a paradigm shift from traditional antiandrogens that target the ligand-binding domain (LBD), offering a novel mechanism to combat castration-resistant prostate cancer (CRPC), including forms driven by constitutively active AR splice variants. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative efficacy and toxicity data, detailed experimental protocols, and visualizations of its mechanism of action.

Efficacy Data